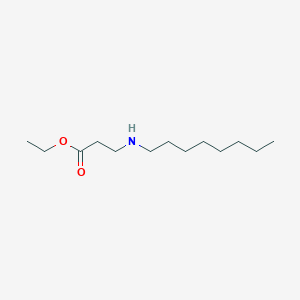

Ethyl 3-(octylamino)propanoate

Overview

Description

Ethyl 3-(octylamino)propanoate is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely known for their characteristic pleasant odors and are often responsible for the fragrances of fruits and flowers . They are used in a variety of applications, including perfumes and flavoring agents .

Molecular Structure Analysis

Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The exact molecular structure of this compound is not directly available from the search results.Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can participate in condensation reactions similar to the aldol reaction, known as Claisen Condensations . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives : Ethyl 3-(octylamino)propanoate is involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of dabigatran etexilate, a notable pharmaceutical compound (Cheng Huansheng, 2013).

- Formation of Polymorphs : This compound also plays a role in forming different polymorphic forms, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (F. Vogt et al., 2013).

Applications in Biofuel Research

- Biofuel Decomposition : Ethyl propanoate, a related compound, has been studied for its role in the decomposition reactions relevant to biofuels. This includes understanding its thermochemistry and kinetics in jet-stirred reactors and kinetic modeling studies (W. Metcalfe et al., 2009), (A. Farooq et al., 2014).

Chemical Extraction and Separation

- Extraction and Pre-concentration : In the field of analytical chemistry, variants of ethyl propanoate are used in methods like dispersive liquid-liquid microextraction for the extraction and pre-concentration of certain compounds from various matrices (M. Farajzadeh et al., 2010).

- Separation Processes : Research has also explored the use of ethyl propanoate in separation processes, such as in distillation-extraction tandem setups for separating it from heptane solutions. This is particularly significant in its potential role as a bioactive compound in pharmaceutical products (Carmen Herrera et al., 2019).

Synthesis of Bioactive Compounds

- Synthesis of Bioactive Molecules : Ethyl propanoate derivatives are used in synthesizing bioactive molecules. An example includes the enzymatic synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates (J. Brem et al., 2010).

properties

IUPAC Name |

ethyl 3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-3-5-6-7-8-9-11-14-12-10-13(15)16-4-2/h14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNNEUFDRYKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)

![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)

![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)

![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)

![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)

![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)